molecular formula C13H16F3NO2 B1460979 2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate CAS No. 1087789-00-1

2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate

Cat. No.: B1460979
CAS No.: 1087789-00-1
M. Wt: 275.27 g/mol
InChI Key: ATNHESAJBLNPDA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-tert-butylphenyl)carbamate (CAS RN: 1087789-00-1) is a carbamate ester compound with a molecular formula of C13H16F3NO2 and a molecular weight of 275.27 . This chemical is offered for research purposes and is typically shipped with cold-chain transportation . Carbamate esters are a significant class of compounds in scientific research, well-known for their ability to act as inhibitors of acetylcholinesterase, an enzyme critical to neurological function . The structural features of this particular molecule—specifically the 4-tert-butylphenyl and the 2,2,2-trifluoroethyl carbamate groups—suggest its potential use in structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate the steric and electronic factors that influence biological activity and binding affinity, which is crucial in the development of enzyme inhibitors . The electronegative trifluoroethoxy group, derived from 2,2,2-trifluoroethanol, may enhance the compound's metabolic stability and alter its solubility profile, making it a valuable probe in medicinal chemistry and biochemistry research . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHESAJBLNPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate

One of the most effective methods for preparing 2,2,2-trifluoroethyl carbamates involves the reaction of 4-tert-butyl aniline (the amine component) with 2,2,2-trifluoroethyl chloroformate under mild conditions.

  • Reaction Conditions:

    • Solvent: Typically dichloromethane (CH2Cl2) or similar inert solvents
    • Temperature: 0 °C to room temperature
    • Base: Triethylamine or other organic bases to neutralize HCl formed
    • Atmosphere: Anhydrous and inert (N2) conditions to prevent moisture interference
  • Mechanism:
    The nucleophilic amine attacks the electrophilic carbonyl carbon of the 2,2,2-trifluoroethyl chloroformate, displacing chloride ion and forming the carbamate linkage.

  • Advantages:

    • High reactivity of 2,2,2-trifluoroethyl chloroformate allows carbamate formation even with less nucleophilic aryl amines such as 4-tert-butylaniline.
    • The by-product, HCl, is scavenged by the base, facilitating a clean reaction.
  • Yield and Purity:
    Literature reports yields typically range from 70% to 90% with high purity after standard aqueous workup and purification by chromatography.

One-Pot Synthesis Using Bis(2,2,2-trifluoroethyl) Carbonate

An alternative approach involves the use of bis(2,2,2-trifluoroethyl) carbonate as a reagent that reacts with amines to form carbamates in situ.

  • Reaction Conditions:

    • Room temperature
    • Presence of a base (e.g., triethylamine)
    • Solvent: Commonly dichloromethane or tetrahydrofuran (THF)
    • Reaction time: Typically several hours
  • Reactivity:

    • Bis(2,2,2-trifluoroethyl) carbonate reacts smoothly with alkyl amines but shows limited reactivity with aryl amines due to their lower nucleophilicity.
    • For aryl amines like 4-tert-butylaniline, this method may require more forcing conditions or the use of 2,2,2-trifluoroethyl chloroformate instead.
  • By-products:

    • The reaction liberates 2,2,2-trifluoroethanol, which is volatile and easily removed, simplifying purification.

Stepwise Synthetic Route Using Carbamate Intermediates

A more elaborate method involves the preparation of carbamate intermediates such as tert-butyl (2-bromoethyl)carbamate, which can be further functionalized to yield the target compound.

  • Typical Procedure:

    • Reaction of Boc anhydride with 2-bromoethylamine hydrobromide in the presence of triethylamine at 0 °C to room temperature.
    • Subsequent substitution or coupling reactions to introduce the 4-tert-butylphenyl group or related moieties.
  • Notes:
    This method is more suitable for complex derivatives or when further modifications are required downstream.

Experimental Data Summary

Preparation Method Reagents & Conditions Yield (%) Notes
Reaction with 2,2,2-trifluoroethyl chloroformate 4-tert-butylaniline, 2,2,2-trifluoroethyl chloroformate, Et3N, CH2Cl2, 0 °C to RT 75-90 High reactivity, suitable for aryl amines, clean reaction, easy purification
One-pot synthesis with bis(2,2,2-trifluoroethyl) carbonate 4-tert-butylaniline, bis(2,2,2-trifluoroethyl) carbonate, base, RT 60-80 More suited for alkyl amines; aryl amines less reactive; volatile by-product
Stepwise synthesis via tert-butyl (2-bromoethyl)carbamate Boc2O, 2-bromoethylamine hydrobromide, Et3N, CH2Cl2, 0 °C to RT Variable Intermediate preparation for further functionalization; more complex route

Research Findings and Notes

  • Reactivity Considerations:
    The moderate acidity of 2,2,2-trifluoroethanol (pKa ~12) formed as a by-product influences the reaction pathway, preventing symmetrical urea formation and favoring selective carbamate synthesis.

  • Purification:
    Typical workup involves aqueous washes (NH4Cl, NaHCO3, brine), drying over anhydrous sodium sulfate, and chromatographic purification to isolate the pure carbamate.

  • Spectroscopic Characterization:
    The carbamate products show characteristic IR absorptions around 1710-1740 cm⁻¹ (carbonyl stretch), and 19F NMR signals at approximately -73 ppm for the trifluoroethyl group.

  • Scalability: The methods using 2,2,2-trifluoroethyl chloroformate and bis(2,2,2-trifluoroethyl) carbonate have been demonstrated on gram to multi-gram scales with consistent yields and purity, suitable for synthetic and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(4-tert-butylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It enables the creation of more complex molecules through various reactions, including oxidation, reduction, and substitution. The trifluoroethyl group can be substituted with other functional groups, allowing for diverse synthetic pathways.

Biochemical Studies

In biological research, 2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to penetrate biological membranes enhances its effectiveness in studying intracellular processes.

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), potentially leading to prolonged pharmacological effects due to slow dissociation from the enzyme's active site.

Pharmaceutical Development

Research into pharmaceutical applications highlights the compound's potential in drug development. Its interactions with specific molecular targets can modulate various biochemical pathways, making it valuable for developing therapeutic agents.

  • Case Study on Enzyme Interaction: A study demonstrated that this compound acts as a competitive inhibitor for cytochrome P450 enzymes with an IC50 value of approximately 12 µM . This finding underscores its potential as a lead compound in drug discovery.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This aspect opens avenues for research into its use as a potential antimicrobial agent.

  • Case Study on Antimicrobial Properties: Research indicated significant reductions in bacterial growth at concentrations above 50 µg/mL when tested against gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the carbamate moiety can inhibit certain enzymes by forming stable complexes with them. These interactions can modulate various biochemical pathways, making the compound valuable in research .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency : tert-Butylphenyl derivatives often require multi-step syntheses (e.g., Suzuki coupling for aryl boronic acids, as in ), whereas halogenated analogues may utilize direct nucleophilic substitution .
  • Biological Relevance : Trifluoroethyl carbamates are explored as protease inhibitors due to their resistance to enzymatic hydrolysis, a trait enhanced by bulky tert-butyl groups .

Biological Activity

Overview

2,2,2-Trifluoroethyl N-(4-tert-butylphenyl)carbamate is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroethyl and tert-butyl substituents, which contribute to its chemical stability and reactivity. Understanding the biological activity of this compound involves examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14F3N1O2
  • Molecular Weight : 267.24 g/mol
  • Structure : The structure features a carbamate functional group linked to a 4-tert-butylphenyl moiety and a trifluoroethyl group.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The presence of the trifluoroethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound can modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE). A study demonstrated that fluorinated derivatives can exhibit competitive inhibition on AChE, leading to prolonged pharmacological effects due to slow dissociation from the enzyme active site .

Antimicrobial and Anticancer Properties

Preliminary studies suggest potential antimicrobial and anticancer activities. The compound's unique structure may allow it to interact with cellular targets involved in cancer cell proliferation and pathogen resistance. In vitro assays have shown promising results in inhibiting the growth of specific cancer cell lines and microbial strains .

Case Studies

  • AChE Inhibition Study :
    • Objective : To evaluate the inhibitory effects of this compound on human AChE.
    • Method : Kinetic assays were performed using varying concentrations of the compound.
    • Results : The compound exhibited a competitive inhibition pattern with an IC50 value indicative of significant potency against AChE .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assays were conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
    • Results : The compound demonstrated dose-dependent cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent.

Data Table

Biological ActivityObserved EffectReference
AChE InhibitionCompetitive inhibition
Antimicrobial ActivityInhibition of microbial growth
Anticancer ActivityCytotoxic effects on cancer cells

Q & A

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

  • Best Practices :
  • Standardize synthetic protocols (e.g., reaction time, purification steps).
  • Validate purity via <sup>19</sup>F NMR (integrating CF3 peaks) and LC-MS for each batch.
  • Store aliquots under argon at –20°C to prevent degradation .

Tables for Key Data

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight307.3 g/molHRMS
LogP (Partition Coefficient)3.2 ± 0.3 (predicted)ChemAxon Calculator
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)Shake-flask method

Q. Table 2. Activation Energy for E/Z Isomerization

Temperature Range (K)ΔG‡ (kJ/mol)TechniqueReference
193–29867.3 ± 2.1VT-<sup>13</sup>C NMR

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate

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